molecular formula C10H13FO2 B176371 1-(2,2-Dimethoxyethyl)-4-fluorobenzene CAS No. 121039-98-3

1-(2,2-Dimethoxyethyl)-4-fluorobenzene

Cat. No. B176371
CAS RN: 121039-98-3
M. Wt: 184.21 g/mol
InChI Key: ICDKNFHCKJLHMN-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-4-fluorobenzene is a chemical compound with the CAS Number: 1269151-82-7 . It has a molecular weight of 184.21 . The IUPAC name for this compound is 1-(2,2-dimethoxyethyl)-2-fluorobenzene .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Chemical Reactions and Substitution Mechanisms

  • Fluorobenzene Reactions : Research involving fluorobenzene derivatives, such as 1-(2,2-Dimethoxyethyl)-4-fluorobenzene, includes exploring substitution reactions. For example, in a study by Goryunov et al. (2010), various fluorobenzene derivatives underwent substitution reactions to yield compounds like 1-(dimethylphosphanyl)-fluorobenzenes, indicating the potential for diverse chemical transformations in this class of compounds (Goryunov et al., 2010).

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : Studies like those by Thalladi et al. (1998) and Tejender S. Thakur et al. (2010) on fluorobenzenes reveal insights into the crystal structures and intermolecular interactions, including C−H···F interactions, in fluorobenzene derivatives. This research helps understand the structural properties of compounds including this compound (Thalladi et al., 1998); (Thakur et al., 2010).

Organometallic Chemistry

  • Applications in Organometallic Chemistry : Pike et al. (2017) discuss the use of fluorobenzenes in organometallic chemistry, highlighting their role as non-coordinating solvents and in C-H and C-F bond activation reactions. Such applications can be relevant for this compound in the context of synthesis and catalysis (Pike et al., 2017).

Photophysics and Molecular Aggregation

  • Photophysics of Fluorobenzenes : Levitus et al. (2001) investigated the photophysics of fluorobenzene derivatives, analyzing how aggregation affects their optical properties. Such studies provide valuable insights into the behavior of fluorobenzene derivatives like this compound under different conditions (Levitus et al., 2001).

Synthesis and Derivative Formation

  • Synthesis of Fluorobenzene Derivatives : Research on synthesizing various fluorobenzene derivatives, including those structurally related to this compound, is essential for expanding the application scope of these compounds. For instance, Sweeney et al. (2018) synthesized a fluorobenzene derivative, demonstrating methods that could potentially apply to the synthesis of this compound (Sweeney et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDKNFHCKJLHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564369
Record name 1-(2,2-Dimethoxyethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121039-98-3
Record name 1-(2,2-Dimethoxyethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-dimethoxyethyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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